2-[1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[(4-fluorophenyl)methyl]acetamide
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Overview
Description
2-[1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[(4-fluorophenyl)methyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazolo[3,4-d]pyridazin core, which is known for its biological activity. The presence of both dimethylphenyl and fluorophenyl groups further enhances its chemical properties, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[(4-fluorophenyl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrazolo[3,4-d]pyridazin Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Dimethylphenyl Group: This step often involves Friedel-Crafts alkylation or acylation reactions.
Attachment of the Fluorophenyl Group: This can be done via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.
Final Acetamide Formation: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the pyrazolo[3,4-d]pyridazin core, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Medicine: It may have potential as a pharmaceutical agent due to its bioactive core structure.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[3,4-d]pyridazin core is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the fluorophenyl group can enhance binding affinity and specificity, while the dimethylphenyl group can modulate the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(2,4-dimethylphenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-[(4-chlorophenyl)methyl]acetamide
- 2-[1-(2,4-dimethylphenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-[(4-bromophenyl)methyl]acetamide
Uniqueness
The unique combination of the fluorophenyl group in 2-[1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[(4-fluorophenyl)methyl]acetamide distinguishes it from similar compounds. The fluorine atom can significantly influence the compound’s electronic properties, enhancing its reactivity and binding interactions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[1-(2,4-dimethylphenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-[(4-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O2/c1-14-4-9-20(15(2)10-14)29-22-19(12-26-29)16(3)27-28(23(22)31)13-21(30)25-11-17-5-7-18(24)8-6-17/h4-10,12H,11,13H2,1-3H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INPPVLOCVCNBJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NCC4=CC=C(C=C4)F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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